molecular formula C16H13N5O B2646283 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile CAS No. 1803606-39-4

4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile

Cat. No.: B2646283
CAS No.: 1803606-39-4
M. Wt: 291.314
InChI Key: RXRNYUNGXPRBNA-UHFFFAOYSA-N
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Description

4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, an imidazole ring, and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile typically involves multi-step organic synthesis techniques. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then subjected to acylation to form 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride. This intermediate is then reacted with 4-(1H-imidazol-1-yl)benzonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility .

Scientific Research Applications

Chemistry

In chemistry, 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies .

Industry

In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. It is also explored for its potential use in electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism by which 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The pyrazole and imidazole rings are known to interact with metal ions and proteins, which can influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-imidazol-1-yl)benzonitrile
  • 3,5-dimethyl-1H-pyrazole
  • 4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)benzonitrile

Uniqueness

Compared to these similar compounds, 4-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

4-[4-(3,5-dimethylpyrazole-1-carbonyl)imidazol-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c1-11-7-12(2)21(19-11)16(22)15-9-20(10-18-15)14-5-3-13(8-17)4-6-14/h3-7,9-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRNYUNGXPRBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(C=N2)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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